![molecular formula C8H5FN2O2 B2428567 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid CAS No. 1273312-59-6](/img/structure/B2428567.png)

4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

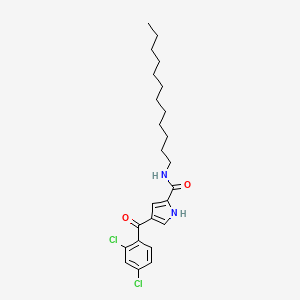

4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid is a chemical compound with the molecular formula C8H5FN2O2 . It has a molecular weight of 180.14 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) . This indicates the presence of fluorine, nitrogen, and oxygen atoms in the molecule.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, similar compounds like pyrazolo[3,4-b]quinolinones have been synthesized using multi-component reactions . The reaction proceeded through the carbocation intermediate .Physical And Chemical Properties Analysis

This compound is a yellow to brown solid . It has a molecular weight of 180.14 . The storage temperature is recommended to be between 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthesis Techniques : The synthesis of fluoropyrazolo[1,5-a]pyridines, including 4-Fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid, often involves fluorination reactions. For instance, Alieva and Vorob’ev (2020) demonstrated the fluorination of methyl esters of pyrazolo[1,5-a]pyridine carboxylic acids to produce fluorinated derivatives, indicating a method for synthesizing such compounds (Alieva & Vorob’ev, 2020).

Catalyzed and Mediated Cyclization : Gold-catalyzed and iodine-mediated cyclization of enynylpyrazoles has been shown to produce pyrazolo[1,5-a]pyridines. Wu et al. (2012) specifically synthesized 2-(4-fluorophenyl)pyrazolo[1,5-a]pyridine, highlighting the potential of catalyzed reactions in generating such compounds (Wu, Yang, Hwang & Wu, 2012).

Enaminones as Building Blocks : Enaminones have been used as key intermediates in synthesizing N-arylpyrazole-containing compounds. Riyadh (2011) explored this pathway to produce substituted pyridine derivatives, indicating a versatile synthetic route for similar compounds (Riyadh, 2011).

Biological and Pharmaceutical Research

- Receptor Binding Affinity : The binding affinity of pyrazolo[3,4-b]pyridines, which share structural similarities with this compound, to A1 adenosine receptors has been investigated. Manetti et al. (2005) synthesized and evaluated the binding affinity of these compounds, contributing to our understanding of their potential biological applications (Manetti et al., 2005).

Photophysical and Fluorescent Properties

Study of Fluorescent Properties : The study of photophysical properties of pyrazolopyridines has revealed insights into the fluorescent characteristics of these compounds. Patil, Shelar, and Toche (2011) investigated the effect of substituents on the fluorescence properties of pyrazolopyridines, which could inform research on related fluorinated pyrazolo[1,5-a]pyridines (Patil, Shelar & Toche, 2011).

Fluorophores with Aggregation-Induced Emission : The discovery of novel bipyrazolo[1,5-a]pyridine luminogens by Hsiao and Chu (2021) demonstrated aggregation-induced emission enhancement properties, suggesting potential applications in fluorescence-based technologies (Hsiao & Chu, 2021).

Wirkmechanismus

Target of Action

Pyrazolo[1,5-a]pyridines, due to being isosteric to indole and purine, as well as increased metabolic stability, are widely used in drug design . They have been used to obtain anti-tuberculosis drugs, EP1 receptor antagonists, and kinase p38 inhibitors .

Mode of Action

The fluorination of the pyrazole ring with n–f reagents has been noted . The reaction of methyl esters of pyrazolo[1,5-a]pyridine-2,3-dicarboxylic and 2-phenylpyrazolo[1,5-a]pyridine-3-carboxylic acids with the fluorinating reagent Selectfluor gave 3-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid methyl ester and 3-fluoro-2-phenylpyrazolo-[1,5-a]pyridine .

Biochemical Pathways

The introduction of fluorine atoms into organic molecules is a common practice in medicinal chemistry, with about a quarter of new small molecule drugs approved by the fda in 2015–2018 containing fluorine atoms .

Result of Action

Compounds with similar structures have been used in the design of drugs for the treatment of autoimmune diseases and as pi3k-γ kinase inhibitors .

Eigenschaften

IUPAC Name |

4-fluoropyrazolo[1,5-a]pyridine-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FN2O2/c9-5-2-1-3-11-7(5)4-6(10-11)8(12)13/h1-4H,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARAZLSLHEPPNSF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=CC(=N2)C(=O)O)C(=C1)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(methylamino)-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2428484.png)

![2-oxo-N-(o-tolyl)-2,3-dihydro-1H-benzo[d]imidazole-5-sulfonamide](/img/structure/B2428488.png)

![2-Dodecylsulfanyl-6,7-dimethoxy-3-[[3-(trifluoromethyl)phenyl]methyl]quinazolin-4-imine](/img/structure/B2428492.png)

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydrofuran-2-carboxamide](/img/structure/B2428493.png)

![2-O-Tert-butyl 3-O-methyl 8-imino-8-oxo-8lambda6-thia-2-azaspiro[4.5]decane-2,3-dicarboxylate](/img/structure/B2428495.png)

![N-[2-(4-Methoxycyclohexyl)ethyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2428496.png)

![3-[3-(1-Piperidinyl)propoxy]benzaldehyde hydrochloride](/img/no-structure.png)

![N-[6-ethoxy-3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]cyclopropanecarboxamide](/img/structure/B2428500.png)